4,4,4-Trichlorobutylene oxide
Description
Contextualization of Halogenated Epoxides in Contemporary Chemical Synthesis
Halogenated epoxides are characterized by a three-membered ring containing an oxygen atom, with one or more halogen atoms attached to the carbon backbone. The strained epoxide ring makes these compounds susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity is fundamental to their utility as building blocks in organic synthesis. The presence of halogens further influences the regioselectivity of these ring-opening reactions and provides additional sites for subsequent chemical transformations.
In contemporary synthesis, halogenated epoxides are employed in the construction of complex molecules, including pharmaceuticals and agrochemicals. Their ability to introduce both a hydroxyl group and a halogenated alkyl chain in a single step is a powerful tool for synthetic chemists. The specific nature of the halogen atom (chlorine, bromine, or fluorine) can be chosen to fine-tune the reactivity and the properties of the final product.
Historical Development and Significance of 4,4,4-Trichlorobutylene Oxide in Polymer Science
The development of this compound is intrinsically linked to the quest for safer polymeric materials, particularly the reduction of flammability in polyurethane foams. The history of flame retardants dates back to ancient civilizations, with significant scientific advancements beginning in the 19th and 20th centuries. oceanchemgroup.commwflameretardant.comwikipedia.org The mid-20th century saw a surge in the development of halogenated compounds as effective flame retardants. oceanchemgroup.commwflameretardant.com
In the 1960s and 1970s, this compound emerged as a significant reactive monomer for creating flame-retardant polymers. oceanchemgroup.comnist.gov Research, notably by companies like the Olin Corporation, led to patents for the synthesis of polyols from this compound. nist.govgoogle.com These polyols, when reacted with isocyanates, form polyurethanes with the chlorine atoms chemically bound to the polymer backbone. This approach was advantageous over simply mixing in non-reactive flame retardants, as it prevented the leaching of the flame-retardant additive and ensured its permanent presence in the material. The primary mechanism by which these halogenated polymers retard flame is through the release of halogen radicals at high temperatures, which can interrupt the radical chain reactions of combustion in the gas phase. youtube.comnih.govyoutube.com
A key study highlighted that the polymerization of 4,4,4-trichlorobutylene-1,2-epoxide could be achieved using a complex catalyst system of aluminum alkyl, acetyl acetone (B3395972), and water, yielding high polymers. dss.go.th However, this polymerization often resulted in low conversions and required large amounts of catalyst. dss.go.th To improve yields, copolymerization with more reactive epoxides like propylene (B89431) oxide was explored. dss.go.th
Current Research Frontiers and Unaddressed Challenges Pertaining to this compound
While this compound has a well-documented history, recent research specifically focused on this compound has become less frequent. The broader field of flame retardants has seen a shift towards halogen-free alternatives due to environmental and health concerns associated with some halogenated compounds. bohrium.comjmst.orgresearchgate.net This has led to extensive research into phosphorus-based, nitrogen-based, and inorganic flame retardants. bohrium.commdpi.comresearchgate.net
Despite this trend, the study of halogenated compounds continues, with a focus on understanding their mechanisms and improving their environmental profile. The unaddressed challenges related to this compound likely revolve around:
Improving Polymerization Efficiency: The historical challenges of low conversion rates and high catalyst loading in the homopolymerization of this compound remain relevant. dss.go.thresearchgate.net Modern catalyst development could offer new pathways to more efficient and controlled polymerizations.
Exploring Novel Copolymers: While copolymerization with propylene oxide is known, there is potential to explore copolymers with other functional epoxides to create materials with a tailored balance of flame retardancy, mechanical properties, and biodegradability.
Environmental and Safety Assessment: A modern re-evaluation of the lifecycle and potential environmental impact of polymers derived from this compound is a critical area for research, especially in the context of current regulations and a circular economy.
Overview of Research Methodologies Employed in this compound Studies
The study of this compound and its polymers relies on a range of standard chemical and material characterization techniques.
Synthesis and Characterization of the Monomer: The synthesis of this compound is typically achieved through the epoxidation of a corresponding unsaturated precursor. The characterization of the monomer would involve:
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and purity of the synthesized epoxide.
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the epoxide ring.
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
Polymerization and Polymer Characterization: The polymerization of this compound, either as a homopolymer or copolymer, is monitored and the resulting polymers are characterized using a suite of techniques:
Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution of the polymers. researchgate.netlcms.cz
Differential Scanning Calorimetry (DSC): To investigate the thermal transitions of the polymers, such as the glass transition temperature (Tg) and melting point (Tm). researchgate.netresearchgate.net
Thermogravimetric Analysis (TGA): To assess the thermal stability and decomposition profile of the polymers, which is particularly important for evaluating their performance as flame retardants.
Flammability Testing: Standard tests such as the Limiting Oxygen Index (LOI) and UL-94 vertical burn test are used to quantify the flame retardancy of the resulting polyurethane foams.
The following table provides a summary of the properties of polyols derived from this compound, which are key intermediates in the production of flame-retardant polyurethanes.
| Property | Typical Value/Range | Significance |
| Appearance | Varies from liquid to solid | Affects handling and processing. |
| Hydroxyl Number (mg KOH/g) | 350 - 600 | A measure of the concentration of hydroxyl groups, which influences the crosslink density and stiffness of the final polyurethane. researchgate.net |
| Functionality | Typically >3 | The number of hydroxyl groups per molecule, which dictates the degree of crosslinking in the polymer network. researchgate.net |
| Viscosity | Can be high | Impacts the ease of mixing and processing of the polyurethane formulation. researchgate.net |
| Chlorine Content (%) | High | The source of the flame-retardant properties. |
The table below presents a simplified overview of the polymerization behavior of this compound as observed in early studies.
| Polymerization Type | Catalyst System | Observations |
| Homopolymerization | Aluminum alkyl / Acetyl acetone / Water | Low conversion, high catalyst requirement. dss.go.th |
| Copolymerization | With Propylene Oxide | Higher conversion rates achieved. dss.go.th |
| Terpolymerization | With Propylene Oxide and Allyl Glycidyl (B131873) Ether | Facilitates vulcanization of the resulting polymer. dss.go.th |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2,2,2-trichloroethyl)oxirane | |
|---|---|---|
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InChI |
InChI=1S/C4H5Cl3O/c5-4(6,7)1-3-2-8-3/h3H,1-2H2 | |
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InChI Key |
CYYDNXCYDWWSPS-UHFFFAOYSA-N | |
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Canonical SMILES |
C1C(O1)CC(Cl)(Cl)Cl | |
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Molecular Formula |
C4H5Cl3O | |
| Record name | 1,2-EPOXY-4,4,4-TRICHLOROBUTANE | |
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DSSTOX Substance ID |
DTXSID8025250 | |
| Record name | 1,2-Epoxy-4,4,4-trichlorobutane | |
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Molecular Weight |
175.44 g/mol | |
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Physical Description |
1,2-epoxy-4,4,4-trichlorobutane is a clear yellow liquid. (NTP, 1992), Yellow liquid; [CAMEO] | |
| Record name | 1,2-EPOXY-4,4,4-TRICHLOROBUTANE | |
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| Record name | 1,1,1-Trichloro-3,4-epoxybutane | |
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Solubility |
0.1 to 1 mg/mL at 64 °F (NTP, 1992) | |
| Record name | 1,2-EPOXY-4,4,4-TRICHLOROBUTANE | |
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CAS No. |
3083-25-8 | |
| Record name | 1,2-EPOXY-4,4,4-TRICHLOROBUTANE | |
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| Record name | 2-(2,2,2-Trichloroethyl)oxirane | |
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| Record name | 1,1,1-Trichloro-3,4-epoxybutane | |
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| Record name | Oxirane, 2-(2,2,2-trichloroethyl)- | |
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| Record name | 1,2-Epoxy-4,4,4-trichlorobutane | |
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| Record name | (2,2,2-trichloroethyl)oxirane | |
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| Record name | (2,2,2-TRICHLOROETHYL)OXIRANE | |
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| Record name | 1,1,1-TRICHLORO-3,4-EPOXYBUTANE | |
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Synthetic Methodologies and Precursor Chemistry of 4,4,4 Trichlorobutylene Oxide
Established Synthetic Pathways to 4,4,4-Trichlorobutylene Oxide
The primary established route for the synthesis of this compound involves the reaction of allyl alcohol with carbon tetrachloride. This method has been documented and is associated with specific precursor compounds and reaction conditions.
Precursor Compounds and Reaction Conditions
The synthesis of this compound has been reported to proceed from the reaction of allyl alcohol and carbon tetrachloride nih.govnih.gov. This reaction is known to produce a mixture that includes trichlorobutylene epoxide. However, it is crucial to note that the distillation of this mixture has been reported as unstable and potentially explosive nih.govnih.gov.
A key patent outlines a process for the preparation of this compound, alongside 2,4,4,4-tetrachlorobutanol google.com. This suggests a two-step process where the alcohol is an intermediate or a co-product. The reaction conditions detailed in such patents are critical for controlling the process and ensuring the desired product is obtained safely and efficiently.
| Precursor Compound | Reagent | Product | Reference |
| Allyl alcohol | Carbon tetrachloride | This compound | nih.gov, nih.gov |
| 2,4,4,4-Tetrachlorobutanol | - | This compound | google.com |
Mechanistic Analysis of Formation Reactions
The formation of this compound from allyl alcohol and carbon tetrachloride likely proceeds through a free-radical addition mechanism. Carbon tetrachloride can serve as a source of the trichloromethyl radical (•CCl3) under appropriate initiation conditions (e.g., thermal or photochemical). This radical can then add across the double bond of allyl alcohol. The subsequent steps would involve chain propagation and termination to form a chlorinated alcohol intermediate, which can then undergo intramolecular cyclization via an internal Williamson ether synthesis-type reaction to form the epoxide ring.
The epoxidation of an alkene can also be achieved through the formation of a halohydrin followed by treatment with a base youtube.com. In the context of the patented process involving 2,4,4,4-tetrachlorobutanol, it is plausible that this chlorinated alcohol undergoes dehydrochlorination with a base to yield the epoxide ring of this compound. The base would abstract the acidic proton from the hydroxyl group, and the resulting alkoxide would then displace a chlorine atom on the adjacent carbon in an intramolecular nucleophilic substitution reaction (SN2) to form the three-membered ether ring youtube.com.
Industrial-Scale Synthetic Approaches and Feasibility
The industrial-scale synthesis of this compound is feasible, as evidenced by its commercial availability and the existence of patents for its production google.comalfa-chemistry.com. The process described in the patent likely forms the basis for its industrial manufacturing google.com. Such processes would be designed to handle the potentially hazardous nature of the reaction between allyl alcohol and carbon tetrachloride, which has been noted for its explosive potential upon distillation nih.govnih.gov.
The feasibility of an industrial process depends on factors such as the cost and availability of raw materials (allyl alcohol and carbon tetrachloride), the efficiency and safety of the reaction, and the ease of purification of the final product. Given that carbon tetrachloride is a regulated substance due to its environmental impact, industrial processes may increasingly shift towards alternative, greener synthetic routes.
Novel and Sustainable Synthetic Routes Development
The development of novel and sustainable synthetic routes for epoxides is a significant focus in modern chemistry, driven by the need for greener, safer, and more efficient processes. These approaches often involve the use of catalysts to achieve high selectivity and reduce waste.
Chemo- and Regioselective Synthesis Strategies
The chemo- and regioselective synthesis of epoxides from alkenes is a well-established field of organic chemistry. For an unsymmetrical alkene like a precursor to this compound, controlling the regioselectivity of the epoxidation is crucial.
One common method for epoxidation is the use of peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA) youtube.comorientjchem.orgyoutube.com. This reaction is generally stereospecific and proceeds via a concerted mechanism where an oxygen atom is transferred from the peroxy acid to the alkene youtube.com. The chemoselectivity of this method is high for the double bond. For electron-deficient alkenes, which would be the case for a chlorinated butene, nucleophilic epoxidation using reagents like hydrogen peroxide in the presence of a base can be more effective youtube.com.
Strategies involving the regioselective formation of halohydrins followed by base-induced cyclization also offer a high degree of control youtube.com. The choice of halogenating agent and reaction conditions can influence which carbon of the double bond is attacked, thus determining the final structure of the epoxide. For instance, the bromochlorination of alkenes can be achieved with high regioselectivity using specific reagents and catalysts nih.gov.
Catalytic Approaches in this compound Synthesis
Modern synthetic chemistry offers a plethora of catalytic systems for the epoxidation of alkenes, many of which are applicable to the synthesis of halogenated epoxides and offer a more sustainable alternative to stoichiometric reagents.
Transition metal catalysts, particularly those based on titanium, vanadium, molybdenum, and tungsten, are widely used for epoxidation reactions with oxidants like hydrogen peroxide or tert-butyl hydroperoxide (TBHP) mdpi.comrsc.orgmdpi.comgoogle.comnih.gov. These catalytic systems can offer high activity and selectivity, and the use of hydrogen peroxide as the oxidant is particularly attractive from a green chemistry perspective as its only byproduct is water. For example, titanium-silicate catalysts have shown high efficiency in the epoxidation of allyl chloride mdpi.com.
Organocatalysis has also emerged as a powerful tool for asymmetric epoxidation, although its application to simple halogenated alkenes is less common. However, the principles of activating the alkene or the oxidant through organocatalysis could be applied to the synthesis of this compound.
The development of heterogeneous catalysts, where the catalyst is supported on a solid material, is of particular interest for industrial applications as it simplifies catalyst recovery and product purification, leading to more sustainable and cost-effective processes rsc.org.
| Catalytic Approach | Catalyst Type | Oxidant | Potential Advantages | References |
| Metal-Catalyzed Epoxidation | Titanium, Vanadium, Tungsten | H₂O₂ or TBHP | High activity and selectivity, green oxidant (H₂O₂) | mdpi.com, rsc.org, mdpi.com, nih.gov |
| Halohydrin Formation/Cyclization | Lewis Base Catalysis | Halogen Source/Base | High regioselectivity | nih.gov |
| Peroxy Acid Epoxidation | - | m-CPBA | High chemoselectivity | orientjchem.org, youtube.com, youtube.com |
| Nucleophilic Epoxidation | Base | H₂O₂ | Effective for electron-deficient alkenes | youtube.com |
Extraction and WashingFollowing synthesis, particularly via dehydrochlorination routes, the reaction mixture contains the epoxide, unreacted starting materials, solvent, and salt byproducts.google.comA typical workup involves:
Filtration: The precipitated salt (e.g., sodium chloride) is removed by filtration. google.com
Aqueous Washing: The organic phase containing the epoxide is washed with water to remove any remaining salts and water-soluble impurities.
Drying: The organic solution is dried using an appropriate drying agent (e.g., anhydrous sodium sulfate) before the final purification step, which is usually distillation. nih.gov
Azeotropic Dehydration: In some industrial processes, an azeotropic agent is used to dehydrate the reaction mixture, facilitating the separation of the epoxide from the aqueous phase and salt. google.com
Table 2: Purification and Isolation Techniques for this compound
| Technique | Principle | Impurities Removed |
|---|---|---|
| Distillation | Separation based on differences in boiling points. google.com | Unreacted volatile precursors, high-boiling byproducts, solvents, polymeric materials. research-solution.com |
| Column Chromatography | Separation based on differential adsorption to a solid phase. aroonchande.com | Non-volatile impurities, byproducts of different polarity. |
| Gas Chromatography (GC) | Separation of volatile compounds in the gas phase based on partitioning between a mobile and stationary phase. nih.gov | Closely boiling isomers, trace volatile impurities. |
| Extraction & Washing | Partitioning of compounds between two immiscible liquid phases (e.g., organic and aqueous). google.com | Inorganic salts, water-soluble reagents, and byproducts. |
Polymerization Chemistry of 4,4,4 Trichlorobutylene Oxide
Homopolymerization of 4,4,4-Trichlorobutylene Oxide
The homopolymerization of this compound has been explored to understand the impact of its unique structure on the polymerization process.
Various initiator systems have been employed for the polymerization of epoxides, which can be broadly categorized into anionic, cationic, and coordination polymerization mechanisms. acs.org For halogenated epoxides like 4,4,4-trichlorobutylene-1,2-epoxide, specific initiator systems are required to achieve successful polymerization. dss.go.th
Organometallic initiator systems are often used for the polymerization of epoxides to high molecular weight polymers. researchgate.net These systems can be modified with promoters such as epichlorohydrin (B41342), acetylacetone, or other carbonyl compounds to enhance their activity. researchgate.net For instance, the polymerization of this compound has been studied in the context of these complex catalytic architectures. dss.go.th
Common initiators for radical polymerization include azo compounds and peroxides, which generate free radicals upon thermal or photochemical decomposition. fujifilm.com While these are primarily used for vinyl monomers, their applicability to ring-opening polymerization of certain epoxides under specific conditions is an area of ongoing research.
The kinetics of polymerization reactions are crucial for understanding the reaction mechanism and controlling the polymer properties. The rate of polymerization is influenced by several factors, including the monomer concentration, initiator concentration, and temperature. For epoxide polymerization, the reactivity of the monomer is a key determinant of the reaction rate. acs.org
In the case of this compound, the bulky trichloromethyl group can sterically hinder the approach of the initiator and the propagating chain end, potentially leading to a lower reaction rate compared to less substituted epoxides. The electron-withdrawing nature of the trichloromethyl group can also affect the nucleophilicity of the oxygen atom in the epoxide ring, influencing its reactivity in both anionic and cationic polymerization.
Kinetic models for oxide growth often consider the flux of cations and the electrochemical reactions at the interfaces. rsc.org While developed for metal oxide growth, similar principles of mass and charge balance can be applied to understand the kinetics of epoxide polymerization. rsc.org
The mechanism of ring-opening polymerization of epoxides can proceed through different pathways depending on the initiator system used.
Anionic Polymerization: Involves the nucleophilic attack of an anion on one of the carbon atoms of the epoxide ring. Chain growth occurs by the sequential addition of monomer units to the alkoxide chain end. acs.org Termination reactions are less common in living anionic polymerization but can occur through chain transfer to monomer or impurities. libretexts.org
Cationic Polymerization: This is typically initiated by a strong acid or a Lewis acid in the presence of a proton source. libretexts.org The active species is a tertiary oxonium ion, which propagates by adding monomer units. Termination can occur through various mechanisms, including combination with a counter-ion or chain transfer. mdpi.com
Coordination Polymerization: This mechanism involves the coordination of the epoxide monomer to a metal center of the initiator. researchgate.net The polymerization proceeds through the insertion of the monomer into the metal-alkoxide bond. This method often provides better control over the polymer's stereochemistry and molecular weight. acs.org
For this compound, the specific mechanism of chain growth and termination will be highly dependent on the chosen initiator and reaction conditions. The presence of the halogen atoms can also introduce the possibility of side reactions.
Copolymerization of this compound
Copolymerization of this compound with other monomers allows for the synthesis of polymers with tailored properties.
Reactivity ratios (r1 and r2) are essential parameters in copolymerization that describe the relative reactivity of the two monomers towards the two types of propagating chain ends. nih.gov These ratios determine the composition of the resulting copolymer. nih.gov The determination of reactivity ratios typically involves conducting copolymerization at low conversions for various initial monomer feed compositions and analyzing the resulting copolymer composition. nih.govrsc.org
With MEU (Methyl-epoxy-uracil): In the copolymerization of this compound (TCIBO) with MEU, it was observed that MEU was the more reactive comonomer, with 40 mole % of MEU being incorporated into the copolymer. researchgate.net This suggests that the reactivity ratio for MEU (r_MEU) would be higher than that for TCIBO (r_TCIBO).
With Propylene (B89431) Oxide (PO): The copolymerization of propylene oxide with other monomers is well-documented. acs.orgresearchgate.net The reactivity of propylene oxide is influenced by its methyl substituent. When copolymerized with this compound, the relative reactivities would depend on the electronic and steric effects of both the trichloromethyl group in TCIBO and the methyl group in PO. A detailed study would be needed to determine the specific reactivity ratios.
With Carbon Dioxide (CO2): The copolymerization of epoxides with CO2 to form polycarbonates is an area of significant interest. sciepublish.com This reaction is typically catalyzed by specific metal complexes. The reactivity of this compound in copolymerization with CO2 would be an interesting area of investigation to produce novel halogenated polycarbonates.
Table 1: Reactivity Ratios in Copolymerization This table is illustrative. Specific experimental data for all pairs is not available in the provided search results.
| Monomer 1 (M1) | Monomer 2 (M2) | r1 | r2 | Copolymerization System |
|---|---|---|---|---|
| This compound | MEU | <1 | >1 | Organometallic initiator researchgate.net |
| This compound | Propylene Oxide | Data not available | Data not available | - |
The synthesis of copolymers containing this compound moieties can be achieved through various polymerization techniques, including living polymerization methods that allow for the preparation of well-defined block copolymers. frontiersin.orgmdpi.com
For example, a sequential addition approach can be used in living polymerization systems. One monomer is polymerized first to form a living homopolymer chain, which then acts as a macroinitiator for the polymerization of the second monomer, leading to the formation of a block copolymer.
The synthesis of poly(this compound-co-propylene oxide) could be achieved by feeding a mixture of the two monomers to an appropriate initiator system. The resulting copolymer structure (random, blocky, or alternating) would depend on the reactivity ratios of the monomers and the polymerization conditions. Similarly, terpolymers involving this compound, another epoxide, and CO2 could potentially be synthesized to create complex polymer architectures. sciepublish.com
Control over Copolymer Architecture and Sequence Distribution
When this compound (M1) is copolymerized with another monomer (M2), the resulting copolymer's properties are heavily dependent on its architecture and the sequence distribution of the monomer units along the polymer chain. This distribution can range from perfectly alternating to random or blocky structures. nih.govresearchgate.net Control over this sequence is achieved by manipulating the polymerization kinetics, which are fundamentally described by the monomer reactivity ratios, r₁ and r₂. mdpi.comresearchgate.net
The reactivity ratios, defined by the Mayo-Lewis equation, represent the preference of a propagating chain ending in one type of monomer unit to add the same monomer versus the other comonomer. researchgate.net
r₁ = k₁₁ / k₁₂ : The ratio of the rate constant for a propagating chain ending in M1 adding another M1 (k₁₁) to the rate constant of it adding M2 (k₁₂).
r₂ = k₂₂ / k₂₁ : The ratio of the rate constant for a propagating chain ending in M2 adding another M2 (k₂₂) to the rate constant of it adding M1 (k₂₁).
The values of these ratios dictate the final copolymer sequence. mdpi.com For instance, in the free radical copolymerization of different monomer pairs, methods such as Fineman-Ross and Kelen-Tudos are used to determine these ratios from experimental data on copolymer composition at varying monomer feed ratios. researchgate.netmdpi.com The precise determination of reactivity ratios requires careful experimental planning and the use of statistically valid estimation methods, often involving analysis of reactions carried to low conversion. mdpi.comiupac.org
| Reactivity Ratio Values | Resulting Copolymer Architecture | Description |
|---|---|---|
| r₁ > 1 and r₂ < 1 | Blocky or Homopolymer-like | Propagating chain M1* prefers to add M1. Propagating chain M2* prefers to add M1. Tends toward a homopolymer of M1 with some M2 incorporation. |
| r₁ ≈ r₂ ≈ 1 | Ideal / Statistical Random | Both propagating chains show no preference for either monomer. The sequence is random and reflects the monomer feed composition. |
| r₁ ≈ r₂ ≈ 0 | Alternating | Each propagating chain strongly prefers to add the other monomer. This leads to a highly regular ...-M1-M2-M1-M2-... sequence. |
| r₁ * r₂ = 1 | Ideal Random | A specific case of random copolymerization where the product of the ratios is one. |
| r₁ > 1 and r₂ > 1 | Blocky / Phase Separation | Both propagating chains prefer to add their own monomer type. This is a rare case that leads to the formation of two distinct homopolymers or block copolymers. |
This table presents the general principles of how monomer reactivity ratios influence copolymer structure. Specific r₁ and r₂ values for this compound with various comonomers would need to be determined experimentally.
Ring-Opening Polymerization (ROP) Mechanisms
The polymerization of this compound proceeds via the opening of its strained epoxide ring. This can be initiated by cationic, anionic, or coordination species. wikipedia.orgsabtechmachine.com
Ionic Ring-Opening Polymerization Pathways
Ionic ROP involves charged propagating species, which can be either anionic or cationic. wikipedia.org
Anionic ring-opening polymerization (AROP) is initiated by a nucleophilic attack on one of the carbon atoms of the epoxide ring. mdpi.com For substituted epoxides like propylene oxide, AROP is known to be complicated by chain transfer reactions where a proton is abstracted from the methyl group. acs.org In the case of this compound, the electron-withdrawing nature of the -CH₂CCl₃ group and the presence of alpha-protons on the adjacent methylene (B1212753) group could make the monomer susceptible to similar chain transfer events, potentially limiting the molecular weight of the resulting polymer.
The polymerization is typically initiated by strong nucleophiles such as alkali metal alkoxides or hydroxides. acs.org The process involves the formation of a propagating alkoxide chain end that subsequently attacks another monomer molecule. mdpi.com To achieve better control and suppress side reactions in related systems like propylene oxide, "activated monomer" mechanisms have been developed. For example, combining a quaternary ammonium (B1175870) halide with an organoaluminum compound can facilitate a controlled polymerization process. rsc.org
| Factor | Influence on Anionic ROP |
|---|---|
| Initiator Type | Strong nucleophiles (e.g., potassium alkoxides, n-butyllithium) are required to efficiently open the epoxide ring. acs.org The choice of counter-ion (e.g., K⁺, Na⁺, Li⁺) affects the degree of ion-pairing and reactivity. acs.org |
| Chain Transfer to Monomer | A significant side reaction for substituted epoxides. Abstraction of a proton from the monomer by the highly basic propagating alkoxide end creates a new, low-molecular-weight chain and terminates the growing one, leading to a broad molecular weight distribution. acs.org |
| Solvent | Polar aprotic solvents like THF, dioxane, or DMSO are typically used to solvate the ionic species. acs.org The solvent polarity can influence the ion-pair separation and thus the reactivity of the propagating chain end. |
| Temperature | Higher temperatures can increase the rate of both propagation and chain transfer, often favoring the latter and making control over the polymerization more difficult. |
Cationic ring-opening polymerization (CROP) is a viable and industrially relevant method for polymerizing epoxides, including trichlorobutylene oxide. sabtechmachine.commdpi.com The mechanism is initiated by electrophilic species, such as Brønsted or Lewis acids, which protonate or coordinate to the oxygen atom of the epoxide ring, thereby activating it for nucleophilic attack by a monomer molecule. wikipedia.orgresearchgate.net
The propagation can proceed via an Sₙ1 or Sₙ2 mechanism. researchgate.net In an Sₙ2 pathway, a monomer molecule attacks the activated propagating chain end, leading to ring-opening. Alternatively, an "activated monomer" mechanism can occur, where the cationic center resides on the monomer which is then attacked by the neutral polymer chain end. mdpi.com
CROP systems are notoriously sensitive. The highly reactive cationic propagating species can participate in numerous side reactions, such as chain transfer to the monomer or polymer, and termination with trace impurities like water, which can act as a terminating agent or a co-initiator. Consequently, these polymerizations are often conducted at low temperatures to suppress such unwanted reactions. sabtechmachine.comresearchgate.net
| Factor | Influence on Cationic ROP |
|---|---|
| Initiator / Catalyst | Strong Brønsted acids (e.g., triflic acid) or Lewis acids (e.g., BF₃, AlCl₃) are effective initiators. sabtechmachine.comresearchgate.net The choice of initiator affects the rate and control of the polymerization. |
| Sensitivity to Impurities | Cationic centers are highly reactive and can be neutralized by trace amounts of nucleophilic impurities, especially water and alcohols. This makes stringent purification of reagents and solvents essential. |
| Backbiting / Cyclization | The propagating chain end can attack its own polymer backbone, leading to the formation of cyclic oligomers (e.g., dioxane derivatives). This is a common side reaction in epoxide CROP. sabtechmachine.com |
| Temperature | Low temperatures (e.g., 0°C to 20°C) are generally required to minimize chain transfer and termination reactions, allowing for the formation of higher molecular weight polymers. sabtechmachine.comresearchgate.net |
Coordination Ring-Opening Polymerization
Coordination ROP offers a pathway to greater control over polymer molecular weight, distribution, and stereochemistry compared to ionic methods. This mechanism is often referred to as a "coordination-insertion" mechanism. mdpi.com
In coordination ROP, the monomer first coordinates to a Lewis acidic metal center of the catalyst before being inserted into the metal-alkoxide bond of the growing polymer chain. This mechanism reduces the likelihood of the side reactions that are common in purely ionic systems.
Catalytic systems based on a variety of metals have been developed for the polymerization of epoxides.
Zinc-Cobalt Catalysts: Bimetallic cyanide complexes, particularly zinc-cobalt (Zn-Co) systems, are highly effective for the polymerization of epoxides like propylene oxide. sabtechmachine.com These catalysts can operate via a living polymerization mechanism, where the polymer's molecular weight is directly dependent on the monomer-to-initiator ratio, not the amount of catalyst. sabtechmachine.com
Aluminum-Based Catalysts: Aluminum complexes, often supported by ligands such as porphyrins or salen, are well-established catalysts for the controlled ROP of epoxides. acs.org The coordination of the epoxide to the aluminum center activates it for nucleophilic attack by the alkoxide group attached to the same metal center. mdpi.com
Other Metal Systems: A wide array of other metals, including magnesium, calcium, yttrium, and other lanthanides, have been incorporated into catalysts for epoxide ROP. mdpi.comnih.gov Heterometallic systems, which combine two different metals (e.g., an alkali metal with zinc or aluminum), can exhibit enhanced activity and selectivity due to cooperative effects between the metal centers. nih.gov
| Catalyst System | Key Features | Typical Monomers Polymerized |
|---|---|---|
| Zinc-Cobalt (DMC) Catalysts | Bimetallic cyanide complexes. sabtechmachine.com Can produce high molecular weight polyethers with narrow molecular weight distributions. Operates via a living polymerization system. sabtechmachine.com | Propylene Oxide, Ethylene (B1197577) Oxide sabtechmachine.com |
| Aluminum-Porphyrin / -Salen Complexes | Highly controlled, often living polymerization. Allows for synthesis of block copolymers. Ligand structure can be tuned to control catalyst activity and selectivity. acs.orgmdpi.com | Epoxides, Lactides, Carbonates acs.orgmdpi.com |
| Zinc-β-diiminate (BDI) Complexes | Well-defined, single-site catalysts. mdpi.com Activity and stereocontrol can be finely tuned by modifying the steric and electronic properties of the BDI ligand. mdpi.com | Lactide, Epoxides mdpi.com |
| Heterometallic Alkali/Al,Zn,Mg Systems | Often show synergistic effects, leading to higher activity than their homometallic counterparts. nih.gov The more electropositive metal may coordinate the monomer while the other holds the propagating chain. nih.gov | Lactide, Epoxides nih.gov |
This table summarizes catalyst systems primarily studied for common epoxides like propylene oxide and lactide, which serve as models for the coordination polymerization of substituted epoxides such as this compound.
Multifunctional Catalysis in Epoxide Ring-Opening Copolymerization
Ring-opening copolymerization (ROCOP) of epoxides with other monomers like cyclic anhydrides or carbon dioxide is a key method for producing polyesters and polycarbonates. escholarship.org Binary catalyst systems, which consist of a distinct Lewis acid and a separate nucleophilic cocatalyst, are common but can suffer from low activities at low catalyst loadings and a propensity for side reactions. escholarship.orgnih.gov
To address these limitations, the concept of multifunctional catalysis was developed. In a multifunctional catalyst, the Lewis acidic center and the cocatalyst (often a Lewis base or a cationic group) are covalently tethered within the same molecule. escholarship.org This intramolecular design prevents the dissociation of the active components, promoting intramolecular epoxide ring-opening and thereby enhancing both the activity and selectivity of the polymerization, even at high dilution. escholarship.org Prominent examples include (salen)Co(III) complexes bearing pendant ammonium or phosphonium (B103445) salt moieties, which have shown high efficiency in epoxide/CO₂ ROCOP. nih.gov
The polymerization of this compound has been achieved using a multi-component system of aluminum alkyl, acetyl acetone (B3395972), and water. This can be viewed as a conceptual forerunner to modern multifunctional catalysts, as it relies on the interaction of several distinct chemical species to generate the active catalytic center. However, it lacks the covalent linkage and precise structural definition of contemporary multifunctional catalysts. The application of sophisticated, single-molecule multifunctional catalysts to the polymerization of this compound has not been specifically reported. Nonetheless, its successful copolymerization with propylene oxide suggests that it is a suitable candidate for such advanced catalytic approaches, which are known to be highly effective for the copolymerization of various epoxides. rsc.orgmdpi.com
Elucidation of Active Centers and Propagation Dynamics in ROP
The ring-opening polymerization (ROP) of epoxides is a chain-growth process driven by the relief of ring strain (approximately 110–115 kJ/mol for a typical epoxide). acs.org The polymerization can proceed through various mechanisms—anionic, cationic, or coordination—depending on the initiating system, which in turn defines the nature of the active center at the propagating chain end. acs.orgyoutube.comyoutube.com For instance, in anionic ROP initiated by a nucleophile like a hydroxide (B78521) or alkoxide, the active species is a negatively charged alkoxide. youtube.com In coordination polymerization, such as that using an aluminum-based catalyst, the monomer coordinates to the metal center before being inserted into the growing polymer chain, which remains attached to the metal. acs.org
The propagation dynamics are heavily influenced by the substituents on the epoxide ring. Electron-withdrawing groups can significantly impact the monomer's reactivity. For this compound, the presence of the highly electronegative trichloromethyl group (–CH₂–CCl₃) has a pronounced effect. Research on the relative polymerizability of a series of substituted epoxides revealed a clear trend in reactivity based on the electronic nature of the substituent.
Table 2: Relative Polymerizability of Substituted Epoxides
| Monomer Substituent (X– in X–CH₂–CH–CH₂) | Reactivity Order |
|---|---|
| CH₃– (Propylene oxide) | 1 (Highest) |
| ClCH₂– (Epichlorohydrin) | 2 |
| Cl₃C–CH₂– (this compound) | 3 |
| Cl₂C=CH– (1,1-dichloro-3,4-epoxy-1-butene) | 4 (Lowest) |
This trend indicates that the strong inductive effect of the trichloromethyl group deactivates the epoxide ring towards polymerization compared to less halogenated or non-halogenated analogues like epichlorohydrin and propylene oxide. This reduced reactivity provides a clear explanation for the experimental observation that the homopolymerization of this compound proceeds with low conversions.
Advanced Macromolecular Engineering with this compound as a Monomer
The incorporation of functional monomers like this compound into polymers allows for the creation of advanced macromolecular architectures. Its unique chemical handle, the trichloromethyl group, and its ability to copolymerize with other monomers open up possibilities for synthesizing block copolymers, graft copolymers, and polymer networks with tailored properties.
Block Copolymer Synthesis
Block copolymers are macromolecules composed of two or more distinct, covalently linked polymer segments. nih.gov They are typically synthesized via controlled/living polymerization techniques, either by sequential addition of different monomers to a living chain end or by using a pre-existing polymer chain (a macroinitiator) to initiate the polymerization of a second monomer. frontiersin.orgrsc.org
The ability of this compound to participate in copolymerization reactions is a key prerequisite for its use in block copolymer synthesis. It has been successfully copolymerized with propylene oxide and used in terpolymerizations with propylene oxide and allyl glycidyl (B131873) ether. While the precise architecture of the resulting polymers was not specified as block-like in the original reports, these findings confirm that this compound can be incorporated into polymer chains alongside other monomers. If conducted under living polymerization conditions, these reactions would directly yield block copolymers. The synthesis of such copolymers allows for the combination of the properties of poly(this compound) with those of other polyethers.
Table 3: Reported Copolymerizations Involving this compound (TCBO)
| Comonomer(s) | Result | Significance |
|---|---|---|
| Propylene oxide | Higher conversions than TCBO homopolymerization | Demonstrates feasibility of creating copolymers, potentially block copolymers, with improved reaction efficiency. |
| Propylene oxide and Allyl glycidyl ether | Terpolymer was successfully formed | Introduces a third, functional monomer, enabling further chemical modification. |
Graft Copolymerization Techniques
Graft copolymers consist of a main polymer backbone with one or more side chains (grafts) of a different chemical nature. nih.gov The primary synthetic strategies include "grafting from," where grafts are grown from initiation sites on the backbone; "grafting to," where pre-formed polymer chains are attached to the backbone; and "grafting through," which involves the polymerization of macromonomers. nih.govresearchgate.net
The synthesis of graft copolymers incorporating this compound is made possible by its terpolymerization with a functional monomer like allyl glycidyl ether (AGE). The resulting terpolymer, poly(TCBO-co-PO-co-AGE), possesses pendant allyl groups along its backbone. These allyl groups serve as versatile chemical handles for subsequent grafting reactions. For example, they can be used to initiate the "grafting from" polymerization of a vinyl monomer or be functionalized via thiol-ene "click" chemistry to facilitate a "grafting to" approach with a thiol-terminated polymer. nih.gov The presence of the halogenated trichlorobutylene oxide units in the backbone provides a combination of properties that can be further tuned by the nature and density of the grafted side chains. google.com
Network Polymer Formation
Polymer networks are materials in which polymer chains are interconnected by cross-links, forming a single, macroscopic molecule. specialchem.comresearchgate.net This structure imparts enhanced mechanical strength, thermal stability, and chemical resistance. For elastomers, the process of forming these networks is known as vulcanization or curing. lusida.com
The chemical reactivity of the constituent polymer chains is crucial for cross-linking. An important finding regarding poly(this compound) is that it could not be vulcanized (cross-linked) through its chlorine functionality. This indicates that the chlorine atoms in the trichloromethyl group are not sufficiently reactive under typical vulcanization conditions to form stable cross-links.
To overcome this limitation, a reactive comonomer was incorporated into the polymer chain. The terpolymer of this compound, propylene oxide, and allyl glycidyl ether was found to be vulcanizable. The cross-linking occurs through the pendant allyl groups provided by the allyl glycidyl ether monomer, a common strategy for introducing curability into otherwise saturated polymer backbones. lusida.comspecialchem.com This demonstrates a classic approach in polymer chemistry: when the primary monomer does not provide a suitable handle for network formation, a small amount of a functional comonomer can be added to enable cross-linking and the creation of robust network materials. the-innovation.orgresearchgate.net
Table 4: Vulcanization Capability of this compound Polymers
| Polymer | Cross-linking Handle | Vulcanizable? |
|---|---|---|
| Poly(this compound) Homopolymer | –CH₂–CCl₃ group | No |
| Poly(TCBO-co-PO-co-AGE) Terpolymer | Pendant allyl groups from AGE | Yes |
Chemical Transformations and Reaction Pathways of 4,4,4 Trichlorobutylene Oxide
Ring-Opening Reactions (Non-Polymerization)
The high reactivity of the epoxide ring in 4,4,4-Trichlorobutylene oxide is a key feature, making it susceptible to ring-opening reactions through various pathways. These reactions are fundamental to its utility in synthetic chemistry.
Nucleophilic Ring-Opening Pathways
The reaction of this compound with nucleophiles is a common and efficient method for the introduction of new functional groups. The strained three-membered ring is readily opened by a variety of nucleophiles, typically in a regioselective manner.
Under basic or neutral conditions, the ring-opening of epoxides generally proceeds via an SN2 mechanism. libretexts.org In the case of unsymmetrical epoxides like this compound, the nucleophile preferentially attacks the less sterically hindered carbon atom. libretexts.orgyoutube.com This leads to the formation of a specific regioisomer. For example, the reaction with amines would be expected to yield 1-amino-4,4,4-trichlorobutan-2-ol derivatives. The general mechanism involves the direct attack of the nucleophile on one of the epoxide carbons, leading to the simultaneous cleavage of the C-O bond and inversion of stereochemistry at the site of attack.
The reaction with amines is a prominent example of nucleophilic ring-opening. googleapis.comresearchgate.net This reaction provides a direct route to the synthesis of β-amino alcohols, which are important building blocks in medicinal chemistry and materials science. rsc.org The reaction of this compound with various primary and secondary amines would lead to the corresponding N-substituted 1-amino-4,4,4-trichlorobutan-2-ols.
Table 1: Examples of Nucleophilic Ring-Opening Reactions
| Nucleophile | Product | Reaction Conditions |
| Amine (R₂NH) | 1-(Dialkylamino)-4,4,4-trichlorobutan-2-ol | Varies |
| Water (H₂O) | 4,4,4-Trichloro-1,2-butanediol | Basic conditions |
| Alcohol (ROH) | 1-Alkoxy-4,4,4-trichlorobutan-2-ol | Basic conditions |
Electrophilic Ring-Opening Pathways
In the presence of an acid catalyst, the ring-opening of this compound follows a different pathway. The acid first protonates the oxygen atom of the epoxide, making it a better leaving group and activating the ring towards nucleophilic attack. libretexts.org
The regioselectivity of acid-catalyzed ring-opening of unsymmetrical epoxides is more complex and can be influenced by both steric and electronic factors. The attack of the nucleophile can occur at either the more substituted or less substituted carbon, depending on the stability of the resulting carbocation-like transition state. For this compound, the electron-withdrawing nature of the trichloromethyl group will influence the charge distribution in the protonated epoxide, thereby directing the nucleophilic attack.
Acid-catalyzed hydrolysis of this compound, for instance, would lead to the formation of 4,4,4-Trichloro-1,2-butanediol. libretexts.org This reaction is typically carried out in the presence of a dilute acid. research-solution.com The mechanism involves the protonation of the epoxide oxygen, followed by the attack of a water molecule.
Stereochemical Aspects of Ring-Opening Reactions
The ring-opening reactions of epoxides are stereospecific. In a nucleophilic ring-opening under basic or neutral conditions (SN2), the reaction proceeds with inversion of configuration at the carbon atom that is attacked. libretexts.org If this compound were chiral, the reaction with a nucleophile would result in a product with a specific stereochemistry.
In acid-catalyzed ring-opening reactions, the stereochemical outcome is also typically anti-addition. The nucleophile attacks the protonated epoxide from the side opposite to the C-O bond that is breaking, resulting in a trans-diaxial opening in cyclic systems. For an acyclic epoxide like this compound, this translates to an anti-relationship between the newly introduced nucleophile and the hydroxyl group.
Functionalization and Derivatization Strategies of this compound
The reactivity of this compound allows for its conversion into a range of other functionalized molecules, expanding its utility in organic synthesis.
Synthesis of this compound-Derived Polyols
Polyols, organic compounds containing multiple hydroxyl groups, are valuable in polymer chemistry and as building blocks in synthesis. wikipedia.org this compound can serve as a precursor for the synthesis of specific polyols.
The most direct route to a diol is through the hydrolysis of the epoxide ring. As mentioned previously, both acid-catalyzed and base-catalyzed hydrolysis of this compound yield 4,4,4-Trichloro-1,2-butanediol. libretexts.org This diol, containing the reactive trichloromethyl group, can be a useful intermediate for further transformations.
Furthermore, this compound can be used in cationic polymerization to produce polyols with high chlorine content. researchgate.net This process typically involves reacting the epoxide with a polyol initiator in the presence of a cationic catalyst, such as boron trifluoride. researchgate.netsabtechmachine.com The resulting polyols are often viscous and find applications in specialized polymer formulations. researchgate.net
Table 2: Synthesis of Polyols from this compound
| Reaction | Product | Reagents/Conditions |
| Hydrolysis | 4,4,4-Trichloro-1,2-butanediol | H₃O⁺ or OH⁻/H₂O |
| Cationic Polymerization | High chlorine content polyols | Polyol initiator, BF₃ |
Formation of Other Organochloride Derivatives
Beyond the synthesis of polyols, the functionalization of this compound can lead to a variety of other organochloride derivatives. The trichloromethyl group is a key feature of these molecules and can participate in or influence subsequent reactions.
For example, the products of the ring-opening reactions, such as the amino alcohols and diols, retain the trichloromethyl group. These derivatives can undergo further reactions at the newly introduced functional groups. The hydroxyl group, for instance, could be oxidized or converted into a better leaving group for substitution reactions. The amino group could be acylated or alkylated.
The trichloromethyl group itself can also be a site for further chemical modification, although such reactions are generally more challenging. Under specific conditions, the chlorine atoms can be substituted.
Investigation of Selective Chemical Modifications
The reactivity of this compound is largely dictated by its epoxide functionality. Epoxides are susceptible to nucleophilic attack, leading to ring-opening. The regioselectivity of this attack is influenced by both steric and electronic factors. The trichloromethyl group, being strongly electron-withdrawing, significantly impacts the electron distribution in the molecule.
In the case of this compound, nucleophilic attack could potentially occur at either of the two carbons of the epoxide ring. The presence of the bulky and electron-withdrawing trichloromethyl group at the C4 position would likely favor nucleophilic attack at the less sterically hindered C3 position.
Studies on analogous chlorinated epoxides demonstrate their utility in various synthetic transformations. For instance, epichlorohydrin (B41342), a structurally related compound, readily reacts with a variety of nucleophiles, including alcohols, phenols, and amines, to yield corresponding ring-opened products. It is plausible that this compound undergoes similar transformations.
Furthermore, patents describe the reaction of this compound with polyhydric alcohols, indicating its use as a monomer in polymerization processes. google.com This reactivity underscores its potential for creating new polymeric materials. Copolymerization studies with other monomers have also been reported, suggesting its role in modifying polymer properties. researchgate.net For example, copolymerization with 3-methyl-3-oxetanylmethyl ether (MEU) has been documented, with MEU showing higher reactivity in this specific pairing. researchgate.net
Mechanistic Organic Chemistry of this compound Reactions
The kinetics of the ring-opening reactions of this compound are expected to be influenced by several factors, including the nature of the nucleophile, the solvent, and the reaction temperature. Stronger nucleophiles will generally lead to faster reaction rates. The choice of solvent can also play a critical role; polar aprotic solvents may favor SN2-type reactions, while polar protic solvents could facilitate ring-opening through protonation of the epoxide oxygen, making it a better leaving group.
A comparative rate study on the homopolymerization of related epoxides has been conducted, which can provide a qualitative understanding of reactivity. researchgate.net However, precise rate constants and activation energies for this compound remain to be determined experimentally.
The ring-opening of epoxides can proceed through either an SN1 or SN2 mechanism, depending on the reaction conditions and the substitution pattern of the epoxide. For this compound, an SN2 mechanism is more likely under neutral or basic conditions, involving a backside attack by the nucleophile on one of the epoxide carbons. The transition state would involve a partially broken carbon-oxygen bond and a partially formed carbon-nucleophile bond.
Under acidic conditions, the mechanism might shift towards a more SN1-like character. Protonation of the epoxide oxygen would be the first step, followed by nucleophilic attack. The transition state in this case would have significant carbocationic character at the more substituted carbon, although a fully formed carbocation is unlikely. The electron-withdrawing nature of the trichloromethyl group would destabilize any adjacent positive charge, making a pure SN1 pathway less probable.
Computational chemistry could provide valuable insights into the transition state structures and reaction coordinates for the reactions of this compound. Such studies could elucidate the precise geometries of the transition states, calculate activation barriers, and map out the entire energy profile of the reaction, providing a detailed atomistic-level understanding of the reaction mechanism.
Spectroscopic Characterization and Advanced Analytical Techniques
Vibrational Spectroscopy for Structural and Conformational Elucidation
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the vibrational energy levels of a molecule. libretexts.org These methods are powerful tools for identifying the functional groups present in a molecule, as different types of chemical bonds vibrate at characteristic frequencies. libretexts.orgpressbooks.pub
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. libretexts.org The IR spectrum of 4,4,4-Trichlorobutylene oxide is expected to display characteristic absorption bands corresponding to its epoxide ring and the trichloromethyl group.
The epoxide functional group exhibits several distinct stretching vibrations:
Asymmetric C-O-C Stretch: This vibration, where one C-O bond stretches while the other contracts, typically appears in the 950–810 cm⁻¹ range. spectroscopyonline.com
Symmetric C-O-C Stretch: In this mode, both C-O bonds stretch in unison, and the peak is generally found between 880–750 cm⁻¹. spectroscopyonline.com
Symmetric Ring Breathing: This vibration involves the concerted stretching and contraction of all three bonds in the epoxide ring, producing an absorption between 1280–1230 cm⁻¹. spectroscopyonline.com
In addition to the epoxide ring vibrations, the spectrum would be characterized by absorptions from the carbon-hydrogen and carbon-chlorine bonds. The C-H stretching vibrations for the epoxide and methylene (B1212753) protons are expected just below 3000 cm⁻¹. The C-Cl stretching vibrations of the trichloromethyl (-CCl₃) group typically produce strong absorptions in the 800-600 cm⁻¹ region of the spectrum.
Table 1: Predicted Infrared (IR) Absorption Bands for this compound
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Intensity |
| 2960-2850 | C-H Stretch | Alkane (CH, CH₂) | Medium |
| 1470-1450 | C-H Bend (Scissoring) | -CH₂- | Variable |
| 1280-1230 | Symmetric Ring Breathing | Epoxide Ring | Medium |
| 950-810 | Asymmetric C-O-C Stretch | Epoxide Ring | Strong |
| 880-750 | Symmetric C-O-C Stretch | Epoxide Ring | Strong |
| 800-600 | C-Cl Stretch | -CCl₃ | Strong |
Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of monochromatic light. While IR activity requires a change in the molecule's dipole moment during a vibration, Raman activity requires a change in polarizability. Therefore, highly symmetric vibrations that are weak or absent in the IR spectrum are often strong in the Raman spectrum. For this compound, the symmetric "breathing" vibration of the epoxide ring and the symmetric stretching of the C-Cl bonds in the -CCl₃ group would be expected to produce prominent Raman signals. This analysis helps to provide a more complete picture of the molecule's vibrational framework.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Determination
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule in solution. It exploits the magnetic properties of atomic nuclei, such as ¹H (proton) and ¹³C, to map out the carbon-hydrogen framework. googleapis.commdpi.com
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.
Epoxide Protons: Protons on an epoxide ring are characteristically shielded due to ring strain and typically resonate in the 2.5-3.5 ppm range. libretexts.orglibretexts.org The three protons of the oxirane ring in this compound would appear in this region as a complex multiplet system due to spin-spin coupling.
Methylene Protons (-CH₂-): The two protons of the methylene group adjacent to the epoxide and the trichloromethyl group would be deshielded by the electron-withdrawing -CCl₃ group and would likely appear further downfield, with complex splitting due to coupling with the epoxide protons.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule.
Epoxide Carbons: The carbon atoms of the epoxide ring typically appear in the 40-60 ppm region. libretexts.org
Methylene Carbon (-CH₂-): This carbon would be found in the aliphatic region, with its chemical shift influenced by the adjacent epoxide and trichloromethyl groups.
Trichloromethyl Carbon (-CCl₃): The carbon atom bonded to three chlorine atoms would have a characteristic chemical shift, significantly influenced by the electronegativity of the halogens.
Table 2: Predicted ¹H and ¹³C NMR Data for this compound
¹H NMR
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| Epoxide CH and CH₂ | 2.5 - 3.5 | Complex Multiplets |
¹³C NMR
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Epoxide Carbons (C1, C2) | 40 - 60 |
| Methylene Carbon (C3) | 45 - 65 |
To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR techniques are employed.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). For this compound, COSY would show correlations between the protons on the epoxide ring and the adjacent methylene (-CH₂-) protons, confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): This is one of the most widely used 2D NMR experiments, correlating protons directly to the carbons they are attached to. magritek.com An HSQC spectrum would show a peak for each C-H bond, definitively linking the proton signals to their corresponding carbon signals in the ¹³C spectrum. magritek.comcolumbia.edu An edited HSQC can also provide information on the number of hydrogens attached to each carbon (CH, CH₂, or CH₃). columbia.edu
Table 3: Expected Key 2D NMR Correlations for this compound
| 2D NMR Experiment | Correlating Nuclei | Information Gained |
| COSY | Epoxide Protons ↔ Methylene Protons | Confirms H-C-C-H connectivity. |
| HSQC | Epoxide Protons ↔ Epoxide CarbonsMethylene Protons ↔ Methylene Carbon | Links each proton to its directly bonded carbon. |
| HMBC | Methylene Protons ↔ Epoxide CarbonsMethylene Protons ↔ CCl₃ CarbonEpoxide Protons ↔ Methylene Carbon | Establishes the complete carbon framework connectivity. |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. nih.gov It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragments produced upon ionization. libretexts.org
For this compound (C₄H₅Cl₃O), the molecular ion peak (M⁺) would provide its exact molecular weight. A key feature in the mass spectrum would be the isotopic pattern caused by the presence of three chlorine atoms. Chlorine has two abundant isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in a characteristic cluster of peaks for the molecular ion (M⁺, [M+2]⁺, [M+4]⁺, [M+6]⁺) and for any fragment ions that retain the chlorine atoms, providing unambiguous evidence for the number of chlorine atoms in the ion.
The fragmentation pattern is generated when the energetically unstable molecular ion breaks into smaller, more stable pieces. libretexts.org Common fragmentation pathways for epoxides include α-cleavage (cleavage of a bond adjacent to the oxygen atom). oregonstate.edu For this compound, likely fragmentation events would include:
Loss of a chlorine radical (•Cl).
Loss of the trichloromethyl radical (•CCl₃).
Cleavage of the epoxide ring.
Alpha-cleavage, leading to the formation of stable carbocations.
The analysis of these fragments allows for the reconstruction of the molecular structure, complementing the data obtained from NMR and IR spectroscopy.
Table 4: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z Value (for ³⁵Cl) | Possible Fragment Ion | Neutral Loss |
| 187/189/191/193 | [C₄H₅Cl₃O]⁺ | (Molecular Ion) |
| 152/154/156 | [C₄H₅Cl₂O]⁺ | •Cl |
| 69/71 | [C₃H₂Cl]⁺ | CCl₂O, H |
| 43 | [C₂H₃O]⁺ | C₂H₂Cl₃ |
Tandem Mass Spectrometry for Structural Confirmation
While HRMS confirms the elemental formula, Tandem Mass Spectrometry (MS/MS or MS²) is employed to elucidate the compound's structure by probing its chemical bonds. nih.gov In an MS/MS experiment, the molecular ion (or a specific adduct) of this compound is selected as a "precursor ion." This ion is then subjected to fragmentation through collision-induced dissociation (CID), and the resulting "product ions" are analyzed. nih.gov The fragmentation pattern is a reproducible fingerprint that provides direct evidence of the molecule's structural components.
For this compound, key fragmentation pathways would be expected to involve the cleavage of the C-Cl bonds, the loss of the trichloromethyl group (•CCl₃), and the opening of the strained epoxide ring. Analysis of the mass losses between the precursor and product ions allows for the identification of these neutral fragments, confirming the connectivity of the atoms.
Table 2: Hypothetical MS/MS Fragmentation of this compound This table presents plausible fragmentation data based on the known structure of the compound and general principles of mass spectrometry.
| Precursor Ion (m/z) | Key Fragment Ion (m/z) | Neutral Loss | Structural Inference |
|---|---|---|---|
| 189.94 (C₄H₅³⁵Cl₃O)⁺ | 154.97 (C₄H₅³⁵Cl₂O)⁺ | Cl | Confirms presence of a chlorine atom |
| 189.94 (C₄H₅³⁵Cl₃O)⁺ | 71.99 (C₃H₅O)⁺ | CCl₃ | Confirms presence of the trichloromethyl group |
| 189.94 (C₄H₅³⁵Cl₃O)⁺ | 55.02 (C₃H₃O)⁺ | HCl + CCl₂ | Ring opening and rearrangement |
The systematic analysis of these fragmentation pathways provides robust confirmation of the proposed structure, distinguishing it from potential isomers.
X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique that provides information about the elemental composition and the chemical (oxidation) states of those elements within the top 1-10 nanometers of a material's surface. thermofisher.comcnrs.fr When analyzing a sample of this compound, XPS works by irradiating the surface with X-rays, causing the emission of core-level electrons. micro.org.au The binding energy of these emitted photoelectrons is measured, which is characteristic of the element from which they originated and its local chemical environment. researchgate.net
An XPS survey scan would first be used to identify all elements present (except H and He), confirming the presence of Carbon, Chlorine, and Oxygen. carleton.edu Subsequently, high-resolution scans of the C 1s, O 1s, and Cl 2p regions would be acquired to determine the chemical states.
C 1s Spectrum: The high-resolution C 1s spectrum would be expected to show multiple peaks corresponding to the different chemical environments of the carbon atoms: carbons bonded to the highly electronegative chlorine atoms (C-Cl), carbons forming the epoxide ring (C-O-C), and carbons in the alkyl backbone (C-C). The binding energies for these carbons would be shifted relative to one another, a phenomenon known as the "chemical shift." cnrs.fr
O 1s Spectrum: The O 1s peak would appear at a binding energy characteristic of an oxygen atom in an epoxide ring, distinguishing it from other oxygen-containing functional groups like hydroxyls or carbonyls.
Cl 2p Spectrum: The Cl 2p spectrum would present a characteristic doublet (2p₃/₂ and 2p₁/₂) with binding energies indicative of chlorine in an organochloride environment.
Table 3: Expected XPS Core-Level Signals for this compound This table outlines the anticipated results from an XPS analysis based on the compound's structure and established XPS principles.
| Core Level | Expected Binding Energy Range (eV) | Information Obtained |
|---|---|---|
| C 1s | 284 - 289 eV | Differentiates between C-C, C-O, and C-Cl bonding environments. |
| O 1s | 532 - 534 eV | Confirms the presence of oxygen within an epoxide functional group. |
Computational Chemistry and Theoretical Investigations of 4,4,4 Trichlorobutylene Oxide
Molecular Dynamics Simulations for Conformational and Dynamic Behavior
Molecular dynamics (MD) simulations serve as a powerful computational microscope for exploring the conformational landscape and dynamic behavior of molecules. In the case of 4,4,4-trichlorobutylene oxide, MD simulations can provide critical insights into its structural flexibility, preferred conformations, and interactions with its environment at an atomic level of detail.
The foundational elements of an MD simulation for this compound would involve the development of a robust force field. This force field comprises a set of parameters that define the potential energy of the system as a function of its atomic coordinates. For a molecule like this compound, a well-established force field such as CHARMM or AMBER would likely be parameterized. This process involves determining the equilibrium bond lengths, bond angles, and dihedral angles, as well as the non-bonded van der Waals and electrostatic interaction parameters specific to the atoms and chemical groups within the molecule.
Once a reliable force field is established, the simulation is initiated by placing one or more this compound molecules in a simulation box, often solvated with a chosen medium to mimic different chemical environments. The system is then allowed to evolve over time by numerically integrating Newton's equations of motion for each atom. This generates a trajectory that describes the position and velocity of every atom at discrete time steps.
Analysis of this trajectory allows for a detailed characterization of the molecule's conformational and dynamic properties. For this compound, key areas of investigation would include the rotational dynamics of the trichloromethyl group and the flexibility of the butylene chain, which are influenced by the steric hindrance and electrostatic interactions of the chlorine atoms. The puckering of the epoxide ring and its coupling to the motions of the substituent groups are also of significant interest.
By performing simulations under various conditions (e.g., different temperatures, pressures, or in different solvents), a comprehensive understanding of how the environment modulates the behavior of this compound can be achieved. The data derived from these simulations are invaluable for interpreting experimental results and for providing a molecular basis for the macroscopic properties of this compound.
Table 1: Hypothetical Molecular Dynamics Simulation Parameters for this compound
| Parameter | Value/Description |
| Force Field | CHARMM36 / CGenFF |
| Solvent | Water (TIP3P model), Cyclohexane |
| System Size | 1 molecule of this compound in a 40Å x 40Å x 40Å box of solvent |
| Temperature | 300 K |
| Pressure | 1 atm |
| Simulation Time | 100 ns |
| Time Step | 2 fs |
| Ensemble | NPT (Isothermal-Isobaric) |
Table 2: Hypothetical Conformational Analysis Results from MD Simulations
| Dihedral Angle | Most Probable Angle (degrees) | Population (%) |
| C1-C2-C3-C4 | -65° (gauche) | 65 |
| C1-C2-C3-C4 | 180° (anti) | 30 |
| C1-C2-C3-C4 | +65° (gauche) | 5 |
| O-C1-C2-C3 | 120° | 90 |
| O-C1-C2-C3 | -120° | 10 |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Reactivity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or chemical reactivity. For this compound, QSAR models can be developed to predict its reactivity towards various nucleophiles or its potential to undergo other chemical transformations. This predictive capability is particularly valuable for risk assessment and for understanding the mechanisms of action of this and related compounds.
The development of a QSAR model for the reactivity of this compound would begin with the assembly of a training set of molecules. This set would ideally consist of a diverse range of epoxides with experimentally determined reactivity data. The reactivity could be, for example, the rate constant for reaction with a model nucleophile or a measure of its electrophilicity.
The next step involves the calculation of a wide array of molecular descriptors for each compound in the training set. These descriptors are numerical values that encode different aspects of the molecular structure. They can be broadly categorized into:
Constitutional descriptors: Molecular weight, number of atoms of a certain type, etc.
Topological descriptors: Indices that describe the connectivity of atoms in the molecule.
Geometrical descriptors: Properties related to the 3D structure of the molecule, such as molecular surface area and volume.
Quantum-chemical descriptors: These are derived from quantum mechanical calculations and include properties like orbital energies (HOMO, LUMO), atomic charges, and dipole moment. These descriptors are particularly relevant for modeling chemical reactivity.
Once the descriptors are calculated, statistical methods are employed to build a model that correlates a subset of these descriptors with the observed reactivity. Common techniques include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and various machine learning algorithms. The goal is to find a statistically significant and predictive model with a clear physicochemical interpretation.
For this compound, a QSAR model could predict its reactivity based on descriptors that capture the strong electron-withdrawing effect of the trichloromethyl group and the steric hindrance it imposes around the epoxide ring. The model, once validated using an external set of compounds, could then be used to estimate the reactivity of this compound without the need for experimental measurements.
Table 3: Hypothetical Molecular Descriptors for QSAR Modeling of Epoxide Reactivity
| Descriptor | Description | Potential Impact on Reactivity |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | A lower LUMO energy generally correlates with higher electrophilic reactivity. |
| Partial Charge on Epoxide Carbons | The calculated electrostatic charge on the carbon atoms of the epoxide ring | More positive charges indicate greater susceptibility to nucleophilic attack. |
| Molecular Volume | The volume of the molecule | Increased steric bulk around the reaction center can decrease reactivity. |
| Dipole Moment | The measure of the net molecular polarity | Can influence long-range interactions with polar reactants. |
| LogP | The logarithm of the partition coefficient between octanol (B41247) and water | Relates to the hydrophobicity of the molecule, which can affect its distribution in different phases. |
Table 4: Hypothetical QSAR Equation for Reactivity
| Equation | R² | Q² |
| log(Reactivity) = 2.5 - 0.8 * LUMO_Energy + 1.2 * Charge_C1 - 0.1 * Molecular_Volume | 0.85 | 0.75 |
Note: The equation and coefficients are purely illustrative.
Advanced Applications in Materials Science Through 4,4,4 Trichlorobutylene Oxide Chemistry
Development of 4,4,4-Trichlorobutylene Oxide-Derived Polymeric Materials
The incorporation of this compound into polymer structures is a key strategy for developing materials with enhanced properties. The presence of the trichloromethyl group is particularly advantageous for applications requiring flame resistance.
Synthesis and Characterization of Polyether Polyols from this compound
The synthesis of polyether polyols from this compound is typically achieved through ring-opening polymerization. mdpi.comepa.gov This process involves the reaction of the epoxide ring of the monomer with an initiator, which is often a polyhydric alcohol like glycerol (B35011) or propylene (B89431) glycol. epa.govpur-chemicals.ro The polymerization can be catalyzed by either anionic or cationic catalysts, such as potassium hydroxide (B78521) or Lewis acids, to facilitate the growth of the polyether chains. mdpi.comepa.gov By controlling the molar ratio of the initiator to the this compound, polyols with varying molecular weights and functionalities (number of hydroxyl groups) can be synthesized. pur-chemicals.ro
The resulting polyether polyols are characterized by several key parameters that dictate their suitability for further polymerization into polyurethanes and other polymers. These characteristics are summarized in the table below.
Table 1: Typical Physicochemical Properties of this compound-Based Polyether Polyols
| Property | Description | Typical Value Range |
|---|---|---|
| Hydroxyl Value (mg KOH/g) | A measure of the concentration of hydroxyl groups available for reaction. | 200 - 500 |
| Molecular Weight ( g/mol ) | The average molecular weight of the polyol chains. | 300 - 1500 |
| Viscosity (mPa·s at 25°C) | A measure of the polyol's resistance to flow. | 500 - 5000 |
| Chlorine Content (%) | The weight percentage of chlorine, which contributes to flame retardancy. | 30 - 50 |
| Acid Value (mg KOH/g) | Indicates the amount of residual acidic impurities, which should be low. | < 1.0 |
| Water Content (%) | The amount of residual water, which can interfere with subsequent reactions. | < 0.1 |
Note: The values in this table are illustrative and can vary depending on the specific synthesis conditions and the initiator used.
Integration of this compound Units into Polyurethane Systems and Other Polymer Matrices
Polyether polyols derived from this compound are crucial reactive intermediates in the synthesis of polyurethanes. Current time information in Bangalore, IN.mdpi.com These halogenated polyols react with polyisocyanates, such as methylene (B1212753) diphenyl diisocyanate (MDI) or toluene (B28343) diisocyanate (TDI), in the presence of catalysts and blowing agents to form polyurethane foams. Current time information in Bangalore, IN.free.fr The urethane (B1682113) linkages form the "hard segments" of the polymer, providing strength and rigidity, while the polyether chains derived from this compound constitute the "soft segments," contributing to flexibility and, critically, flame retardancy. bhu.ac.inscispace.com
The integration of these chlorinated units can be achieved by using the this compound-based polyol as the sole polyol component or in combination with other non-halogenated polyols to achieve a desired balance of properties and cost. Current time information in Bangalore, IN. Beyond polyurethanes, these halogenated polyols can also be incorporated into other polymer systems like alkyd and epoxy resins to enhance their flame-retardant characteristics. Current time information in Bangalore, IN.
Influence of this compound on Polymer Architecture and Morphology
The incorporation of this compound units into a polymer backbone significantly influences its architecture and morphology. The bulky and highly polar trichloromethyl (-CCl₃) side groups introduce steric hindrance, which can affect chain packing and segmental mobility. bhu.ac.in In segmented polyurethanes, this can lead to a more distinct microphase separation between the flexible polyether soft segments and the rigid urethane hard segments. bhu.ac.inmdpi.com This phase separation is crucial for the development of the desirable mechanical properties of polyurethanes.
The presence of the bulky side groups can also impact the crystallinity of the polymer. While the polyether backbone is generally amorphous, the hard segments can crystallize, and the trichloromethyl groups may disrupt this ordering, leading to a more amorphous polymer with potentially altered mechanical properties, such as increased flexibility but possibly lower tensile strength. researchgate.net The morphology of the final polymer, for instance, the cell structure in polyurethane foams, can also be affected by the viscosity and reactivity of the halogenated polyol used. google.com
Role in Flame Retardant Polymer Development
The primary driver for using this compound in polymer synthesis is to impart flame retardancy. The resulting halogenated polymers are key components in applications where fire safety is paramount. Current time information in Bangalore, IN.mdpi.com
Mechanisms of Flame Retardancy Conferment by Halogenated Polyethers
Halogenated polyethers derived from this compound confer flame retardancy through a combination of gas-phase and condensed-phase mechanisms during combustion. wordpress.comcrepim.comnih.gov
Gas-Phase Inhibition: When the polymer is exposed to a flame, it begins to decompose. The carbon-chlorine bonds in the trichloromethyl groups break, releasing chlorine radicals (Cl•) into the gas phase. These highly reactive chlorine radicals act as scavengers for the high-energy hydrogen (H•) and hydroxyl (OH•) radicals that propagate the combustion chain reaction in the flame. wordpress.comcrepim.com By converting these highly reactive species into less reactive molecules like HCl, the flame chemistry is interrupted, the rate of combustion is slowed, and the flame may be extinguished. wordpress.com
Condensed-Phase Charring: In the solid (condensed) phase, the presence of the halogen can promote the formation of a stable, insulating layer of char on the polymer surface. crepim.comnih.gov This char layer acts as a physical barrier, limiting the release of flammable volatile compounds that fuel the fire and shielding the underlying polymer from the heat of the flame. preprints.org The formation of this protective layer reduces the rate of polymer degradation and further contributes to the flame-retardant effect.
Structure-Performance Relationships in Flame Retardant Material Design
The effectiveness of a flame-retardant polymer is directly linked to its chemical structure. In the context of materials derived from this compound, several structure-performance relationships are critical for designing effective flame-retardant materials.
The relationship between the concentration of the flame-retardant element and the fire performance is a key consideration, as illustrated in the table below.
Table 2: Illustrative Structure-Performance Relationships in Flame-Retardant Polyurethanes
| Structural Feature | Performance Parameter | Relationship |
|---|---|---|
| Increasing Chlorine Content | Limiting Oxygen Index (LOI) | Increases the LOI, indicating better flame retardancy. |
| Increasing Chlorine Content | Char Formation | Promotes higher char yield during combustion. |
| Bulky -CCl₃ Groups | Polymer Chain Rigidity | Increases chain stiffness, which can affect mechanical properties. |
| Polyol Functionality | Crosslink Density in Polyurethanes | Higher functionality leads to a more cross-linked and rigid foam with potentially enhanced thermal stability. |
| Molecular Weight of Polyol | Mechanical Properties of Polyurethane | Influences the flexibility and tensile strength of the final polymer. |
A higher concentration of chlorine generally leads to better flame retardancy, as measured by tests like the Limiting Oxygen Index (LOI), which determines the minimum oxygen concentration required to sustain combustion. nih.gov However, there is often a trade-off between flame retardancy and other material properties. High loadings of halogenated monomers can sometimes compromise the mechanical strength, flexibility, or thermal stability of the polymer. wordpress.com Therefore, material design involves optimizing the amount of this compound to achieve the required level of flame retardancy without unduly sacrificing other essential performance characteristics. epa.govepa.gov
Exploration of Other Specialty Material Applications
The unique chemical structure of this compound, characterized by a reactive epoxide ring and a trichloromethyl group, has prompted investigations into its use in specialized material science applications. These explorations primarily focus on its role as a monomer in the synthesis of functional polymers and its potential for integration into advanced composite materials, where its halogenated nature could impart desirable properties such as flame retardancy.
As a Monomer for Functional Polymer Synthesis
The synthesis of functional polymers from this compound has been an area of scientific inquiry, particularly through ring-opening polymerization (ROP). The presence of the trichloromethyl group offers a site for potential post-polymerization modification or can inherently confer specific properties to the resulting polymer backbone.
Early studies into the polymerization of 4,4,4-trichlorobutylene-1,2-epoxide revealed that it can be polymerized to form high molecular weight polyethers. Current time information in Bangalore, IN. The polymerization is typically initiated using complex catalyst systems, such as those derived from aluminum alkyls, acetylacetone, and water. Current time information in Bangalore, IN. However, the homopolymerization of this compound has been noted to proceed with low conversions, and often requires significant amounts of catalyst. Current time information in Bangalore, IN. This is attributed to the potential for the catalyst to complex with the chlorine atoms, which can hinder the polymerization process.
To address the challenges of low conversion rates, copolymerization of this compound with other more reactive epoxides, such as propylene oxide, has been explored. This approach has been shown to lead to higher monomer conversions. Current time information in Bangalore, IN. Furthermore, terpolymerization with monomers like allyl glycidyl (B131873) ether can be employed to introduce additional functionality, such as sites for vulcanization. Current time information in Bangalore, IN.
The general reactivity of substituted epoxides of the structure X-CH2-CH(O)CH2 has been observed to follow the order: CH3- > ClCH2- > Cl3C-CH2- > Cl2C=CH-. Current time information in Bangalore, IN. This trend highlights the influence of the substituent group on the polymerizability of the epoxide monomer.
While detailed characterization data for the homopolymer of this compound is limited in publicly available literature, the properties of copolymers have been investigated. For instance, vulcanizates of terpolymers containing this compound, propylene oxide, and allyl glycidyl ether have been prepared and their properties evaluated. Current time information in Bangalore, IN.
The functional nature of the resulting poly(this compound) and its copolymers stems directly from the pendant trichloromethyl groups. These groups can potentially be modified through various chemical reactions to introduce other functionalities, although specific examples of such modifications are not extensively documented in research literature. The inherent properties conferred by the chlorine content, such as altered solubility, refractive index, and flame resistance, are also key aspects of their functionality.
| Polymerization Method | Monomers | Catalyst System (Example) | Key Findings |
| Homopolymerization | This compound | Aluminum alkyl, acetylacetone, water | Low conversion rates, high catalyst requirement. Current time information in Bangalore, IN. |
| Copolymerization | This compound, Propylene oxide | Aluminum alkyl, acetylacetone, water | Higher conversions compared to homopolymerization. Current time information in Bangalore, IN. |
| Terpolymerization | This compound, Propylene oxide, Allyl glycidyl ether | Aluminum alkyl, acetylacetone, water | Introduces vulcanization sites via the allyl glycidyl ether. Current time information in Bangalore, IN. |
| Functional Polymer from this compound | Potential Functional Groups | Potential Properties and Applications |
| Poly(this compound) | -CCl3 | Flame retardancy, chemical resistance, modification handle. |
| Copolymers with Propylene Oxide | -CCl3 | Improved processability, tailored physical properties. |
| Terpolymers with Allyl Glycidyl Ether | -CCl3, -CH2-CH=CH2 | Crosslinkable for elastomeric materials. Current time information in Bangalore, IN. |
Integration into Advanced Composite Materials
The incorporation of this compound, or polymers derived from it, into advanced composite materials presents an avenue for developing materials with enhanced properties. The high chlorine content of this compound is of particular interest for applications requiring flame retardancy. Halogenated compounds are known to act as flame retardants by interrupting the radical chain reactions of combustion in the gas phase.
Polyols derived from halogenated alkylene oxides, including trichlorobutylene oxide, are mentioned in patent literature for the preparation of polyurethane foams. googleapis.compsu.edu These polyols can be reacted with isocyanates to form polyurethane networks. The incorporation of the trichloromethyl groups into the polymer structure of the composite's matrix is intended to improve the fire resistance of the final material.
The use of halogenated polymers as additives or as part of the polymer matrix can also enhance chemical resistance and result in high-performance coatings. For instance, coatings formulated with chlorinated polymers often exhibit excellent adhesion, water resistance, and solvent resistance. While specific data on composites containing poly(this compound) is scarce, the general principles of using halogenated polymers in composites suggest potential benefits.
In the context of composite materials, the even distribution of the flame-retardant component within the matrix is crucial for effective performance. The reactive nature of this compound allows it to be chemically integrated into the polymer matrix, which can offer advantages over simply mixing in non-reactive flame-retardant additives, such as better compatibility and permanence.
The development of advanced composite materials often involves tailoring the properties of the matrix material to meet specific performance criteria. The use of specialty monomers like this compound allows for the molecular-level engineering of the composite matrix. For example, by creating copolymers of this compound with other monomers, it may be possible to balance flame retardancy with other desirable properties such as mechanical strength, toughness, and thermal stability.
| Composite Material Concept | Role of this compound Derivative | Potential Performance Enhancement | Example Application Area |
| Flame-Retardant Polyurethane Foam | As a polyol component | Improved fire resistance. googleapis.compsu.edu | Building insulation, automotive components |
| High-Performance Coatings | Component of the binder resin | Enhanced chemical and water resistance, adhesion. | Protective coatings for industrial equipment |
| Fiber-Reinforced Plastics | Part of the polymer matrix | Increased flame retardancy, potential for modified interfacial properties. | Aerospace and transportation components |
Future Research Directions and Emerging Trends
Sustainable Synthesis Routes for 4,4,4-Trichlorobutylene Oxide
The chemical industry's shift towards green and sustainable practices necessitates the development of environmentally benign methods for synthesizing this compound. Future research will likely focus on minimizing waste, reducing energy consumption, and utilizing renewable resources and safer reagents.
Green Chemistry Approaches: The principles of green chemistry offer a framework for developing more sustainable synthetic pathways. mdpi.com Key areas of focus will include maximizing atom economy, employing catalysis over stoichiometric reagents, and using safer solvents. nih.gov For instance, traditional epoxidation methods often use peroxy acids, such as m-chloroperbenzoic acid (mCPBA), which generate stoichiometric amounts of carboxylic acid byproducts. youtube.com Future routes could explore catalytic systems using cleaner oxidants like hydrogen peroxide or even molecular oxygen, potentially activated by metal complexes or biocatalysts. orientjchem.org
Flow Chemistry: Continuous flow synthesis is emerging as a powerful technology for chemical manufacturing, offering significant advantages in safety, efficiency, and scalability over traditional batch processes. acs.org The high heat and mass transfer rates in microreactors allow for precise control over reaction conditions, which can lead to higher yields and purities. tandfonline.com For the synthesis of this compound, flow chemistry could enable the safe handling of potentially hazardous intermediates and reagents. aip.org Furthermore, integrating catalytic steps within a flow system, such as using packed-bed reactors with immobilized catalysts, can streamline the process and facilitate catalyst recycling. tandfonline.com
Biocatalysis: The use of enzymes in organic synthesis is a cornerstone of green chemistry, offering high selectivity under mild reaction conditions. researchgate.net Future research could explore the use of oxygenating biocatalysts, such as cytochrome P450s or engineered galactose oxidase variants, for the selective epoxidation of the corresponding unsaturated precursor to this compound. mdpi.comacs.org Another avenue involves the biocatalytic synthesis of halohydrin intermediates, which can then be cyclized to form the epoxide. youtube.com While specific enzymes for this substrate are yet to be identified, the rapid advancements in protein engineering and directed evolution hold promise for developing bespoke biocatalysts. conicet.gov.ar
Table 1: Comparison of Potential Synthesis Routes for this compound
| Synthesis Route | Potential Advantages | Potential Challenges |
| Catalytic Oxidation | High atom economy with clean oxidants (e.g., H₂O₂), potential for catalyst recycling. | Catalyst development for high selectivity and activity; potential for over-oxidation. |
| Flow Chemistry | Enhanced safety and process control, improved heat and mass transfer, easy scalability. acs.orgtandfonline.com | Initial setup cost, potential for channel clogging with solid byproducts. |
| Biocatalysis | High chemo-, regio-, and enantioselectivity; mild reaction conditions (room temp, aqueous media). researchgate.net | Enzyme discovery and engineering for a non-natural substrate, enzyme stability and cost. |
Precision Polymerization and Advanced Macromolecular Engineering of this compound-Based Polymers
The trichloromethyl group and the reactive epoxide ring make this compound an intriguing monomer for creating functional polymers. Advanced polymerization techniques are key to controlling the polymer architecture and, consequently, the material's properties.
Controlled/Living Polymerization: To synthesize polymers with well-defined molecular weights and low dispersity, controlled/living polymerization methods are essential. For epoxides, several mechanisms can be explored:
Anionic Ring-Opening Polymerization (AROP): This is a classic method for polymerizing epoxides. rsc.org The use of initiators like alkali metal alkoxides can produce living polyethers. acs.org For functional epoxides like this compound, the initiator and reaction conditions must be carefully chosen to avoid side reactions with the trichloromethyl group. The development of robust organoaluminum-based initiators has shown promise for the controlled polymerization of functional epoxides like epichlorohydrin (B41342), suggesting a viable path forward. msu.edu
Cationic Ring-Opening Polymerization (CROP): Cationic polymerization, initiated by strong acids or photolatent initiators, is another route to polyethers. mdpi.comacs.org However, control can be more challenging than in anionic systems. The reactivity in CROP is highly dependent on the monomer's structure, with steric and electronic effects playing a significant role. acs.org
Coordination Polymerization: Catalysts based on metals like zinc, aluminum, or rare-earth metals can provide excellent control over the polymerization of epoxides, sometimes enabling stereospecific polymerization. acs.orgacs.org These systems can be tolerant of various functional groups, making them attractive for a monomer like this compound.
Macromolecular Engineering: Precision control over the polymerization process opens the door to advanced macromolecular engineering. This includes the synthesis of:
Block Copolymers: By sequentially adding different monomers in a living polymerization, well-defined block copolymers can be created. tandfonline.com For example, copolymerizing this compound with monomers like ethylene (B1197577) oxide or propylene (B89431) oxide could lead to amphiphilic block copolymers with a hydrophobic, chlorine-rich block and a hydrophilic polyether block.
Functional End-Groups: Living polymer chains can be terminated with specific functionalizing agents to introduce desired end-groups. researchgate.net This allows for the creation of telechelic polymers that can be used as macroinitiators or crosslinkers in more complex architectures.
Graft and Branched Polymers: The trichloromethyl group itself could serve as a latent site for post-polymerization modification, allowing for the grafting of other polymer chains to create branched or comb-like structures.
Computational Design and Predictive Modeling of this compound-Based Materials
Computational chemistry and materials modeling are becoming indispensable tools for accelerating materials discovery and understanding structure-property relationships. These methods can predict the properties of yet-to-be-synthesized polymers and guide experimental efforts.
Quantum Mechanics (QM): Methods like Density Functional Theory (DFT) can be used to study the this compound monomer and the mechanism of its polymerization. rsc.org DFT calculations can elucidate the energetics of different reaction pathways, helping to select the most efficient catalysts and conditions for polymerization. acs.org Furthermore, QM can predict molecular properties such as dipole moments and polarizability, which are crucial for understanding the dielectric and optical behavior of the resulting materials. mdpi.com
Molecular Dynamics (MD) Simulations: MD simulations can model the behavior of polymer chains in bulk, providing insights into macroscopic properties. youtube.com For polymers derived from this compound, MD simulations could be used to:
Predict physical properties like glass transition temperature (Tg) and density.
Study the miscibility of the polymer in blends with other polymers. researchgate.net
Investigate the interactions between the polymer and other molecules, for example, in composites or for barrier applications.
Simulate the conformational dynamics and self-assembly of block copolymers in solution. nih.gov
Quantitative Structure-Property Relationship (QSPR): QSPR models establish a mathematical relationship between the chemical structure and the properties of a material. tandfonline.com By training machine learning models on datasets of known polymers, it is possible to predict the properties of new polymers, like those based on this compound, from their monomer structure. aip.orgacs.org This approach can significantly accelerate the design of new materials with specific target properties, such as a desired glass transition temperature or mechanical strength. conicet.gov.ar
Table 2: Application of Computational Methods to this compound Research
| Computational Method | Research Focus | Predicted Outcomes |
| Density Functional Theory (DFT) | Monomer properties, polymerization mechanisms. rsc.org | Electronic structure, reaction energetics, catalyst efficiency. acs.org |
| Molecular Dynamics (MD) | Polymer chain behavior, bulk properties. youtube.com | Glass transition temperature, density, miscibility, self-assembly. researchgate.net |
| Machine Learning (QSPR) | Structure-property relationships. tandfonline.com | Prediction of physical and chemical properties of novel polymers. aip.org |
Interdisciplinary Research Integrating this compound Chemistry with Novel Fields
The unique combination of a reactive epoxide and a dense trichloromethyl group makes this compound a versatile building block for materials with potential applications across various scientific and engineering disciplines.
Advanced Materials:
Flame Retardants: The high chlorine content of polymers derived from this compound suggests inherent flame-retardant properties. One known application is its use in reacting with polyhydric alcohols to create flame-retardant polyols for polyurethane foams. epo.orgalmerja.com Future research could focus on systematically evaluating the flame retardancy of its homopolymers and copolymers and incorporating them into high-performance composites for the electronics and construction industries. Highly chlorinated polymers can undergo solid-state carbonization, which is beneficial for forming a protective char layer upon heating. mdpi.com
High Refractive Index Polymers: The presence of heavy atoms like chlorine can increase the refractive index of a polymer. This opens up possibilities for using these materials in optical applications, such as anti-reflective coatings, optical adhesives, or materials for advanced displays.
Dielectric Materials: The polar nature of the ether linkages and the C-Cl bonds will influence the dielectric properties of the resulting polymers. Research could explore their use in capacitors or as gate dielectrics in flexible electronics. The introduction of chlorine atoms has been shown to affect the energy levels and charge transport properties of conjugated polymers for organic field-effect transistors (OFETs). acs.org
Biomedical Applications: While the high chlorine content might raise biocompatibility concerns, functional polymers are extensively studied for biomedical uses. biomedres.usmdpi.com Future research could explore:
Drug Delivery: Amphiphilic block copolymers could self-assemble into nanoparticles for encapsulating therapeutic agents. nih.gov The chlorinated core could potentially interact with specific drugs or provide a distinct release mechanism.
Biocidal Materials: Chlorine-containing compounds can exhibit antimicrobial properties. Polymers or surfaces functionalized with this compound could be investigated for applications requiring resistance to bacterial growth.
Scaffolds for Tissue Engineering: Creating well-defined porous scaffolds from these polymers could be explored, although extensive biocompatibility and degradability studies would be required. mdpi.com
Energy Storage and Electronics:
Polymer Electrolytes: The polyether backbone is a common feature in solid polymer electrolytes for lithium-ion batteries. The influence of the trichloromethyl side groups on ion conductivity and electrochemical stability would be a novel area of investigation.
Functional Coatings: Polymers from this compound could be used to create robust and chemically resistant coatings for electronic components or energy storage devices. mdpi.com Graphene oxide, a key material in electronics, is often functionalized to tailor its properties for specific applications. nih.govnih.gov
Q & A
Basic: What are the recommended laboratory methods for synthesizing TCBO while mitigating instability risks?
Answer: TCBO is synthesized via the reaction of allyl alcohol with carbon tetrachloride. However, the product mixture (containing TCBO and dichlorobutylene epoxide) is highly unstable during distillation, with documented risks of detonation . To mitigate this:
- Use low-temperature purification techniques (e.g., vacuum fractional crystallization).
- Avoid high-pressure conditions and monitor reaction progress via gas chromatography-mass spectrometry (GC-MS).
- Implement inert atmosphere protocols (e.g., Schlenk lines) to minimize decomposition.
Advanced: How can computational modeling elucidate TCBO’s reactivity in polymer modification?
Answer: Density functional theory (DFT) calculations can predict the epoxide ring-opening mechanisms of TCBO when reacting with polyols, a critical step in fire-retardant polyurethane synthesis. Key steps include:
- Simulating transition states to identify energetically favorable pathways.
- Validating computational results with experimental data (e.g., FTIR for urethane linkages, NMR for structural changes).
- SHELXL software can refine crystal structures of TCBO-modified polymers to correlate reactivity with crystallographic data.
Basic: What analytical techniques are essential for characterizing TCBO’s purity and structure?
Answer:
- GC-MS : Assess purity and detect byproducts (e.g., dichlorobutylene epoxide) .
- NMR (¹H/¹³C) : Confirm structural integrity, particularly the epoxide ring and trichloroethyl group .
- X-ray crystallography : Use SHELXL for precise bond-length and angle measurements.
- Thermogravimetric analysis (TGA) : Evaluate thermal stability, crucial for fire-retardant applications .
Advanced: How to resolve contradictions in reported thermal decomposition temperatures of TCBO-modified polymers?
Answer: Discrepancies often arise from variations in polymer crosslinking density or matrix composition. A systematic approach includes:
- Conducting differential scanning calorimetry (DSC) under controlled atmospheres (inert vs. oxidative).
- Correlating decomposition kinetics with molecular weight distribution via gel permeation chromatography (GPC).
- Cross-referencing with DFT models to identify dominant degradation pathways under different conditions .
Regulatory: What compliance requirements apply to TCBO use in academic research?
Answer: TCBO (CAS 3083-25-8) is regulated under the Toxic Substances Control Act (TSCA) §721.2725, requiring reporting of "significant new uses" . Researchers must:
- Document intended applications, quantities, and disposal methods.
- Align institutional Environmental Health and Safety (EHS) protocols with 40 CFR guidelines.
- Submit premanufacture notices (PMNs) if exploring novel applications.
Safety: What critical protocols prevent hazards during TCBO handling?
Answer:
- Avoid distillation : Substitute with low-energy purification methods (e.g., column chromatography) .
- Stabilize storage : Use antioxidants (e.g., BHT) and store at –20°C under nitrogen.
- Monitor decomposition : Employ TGA-MS to analyze hazardous byproducts like HCl gas.
- Emergency protocols : Remote monitoring and blast shields for high-risk steps.
Application: How to evaluate TCBO’s efficacy as a fire retardant in polyurethane foams?
Answer:
- Cone calorimetry : Measure heat release rate (HRR) and total smoke production versus unmodified foams.
- Limiting Oxygen Index (LOI) : Determine the minimum oxygen concentration supporting combustion.
- Post-combustion analysis : Use SEM-EDS to study char morphology and elemental distribution .
Advanced: What mechanistic insights explain TCBO’s instability during storage?
Answer: The trichloroethyl group in TCBO is prone to radical-mediated decomposition. Key investigations include:
- Electron paramagnetic resonance (EPR) to detect radical intermediates.
- Accelerated aging studies under varying humidity and temperature.
- Computational modeling of bond dissociation energies to predict susceptibility .
Basic: How to optimize reaction conditions for TCBO’s incorporation into polymers?
Answer:
- Catalyst screening : Test Lewis acids (e.g., BF₃·Et₂O) for epoxide ring-opening efficiency.
- Solvent selection : Use aprotic solvents (e.g., THF) to minimize side reactions.
- Kinetic monitoring : In-situ FTIR to track polyol-TCBO reaction progress .
Advanced: Can TCBO’s environmental impact be mitigated through derivatization?
Answer: Functionalizing TCBO with hydrolyzable groups (e.g., ester linkages) may reduce persistence. Strategies include:
- Synthesizing TCBO-acrylate copolymers and assessing hydrolytic degradation via LC-MS.
- Ecotoxicity assays (e.g., Daphnia magna tests) to compare derivatives with parent TCBO .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
